1,2-Propanediamine, N2,N2-dimethyl-

Beschreibung

The exact mass of the compound 1,2-Propanediamine, N2,N2-dimethyl- is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 166331. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 1,2-Propanediamine, N2,N2-dimethyl- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,2-Propanediamine, N2,N2-dimethyl- including the price, delivery time, and more detailed information at info@benchchem.com.

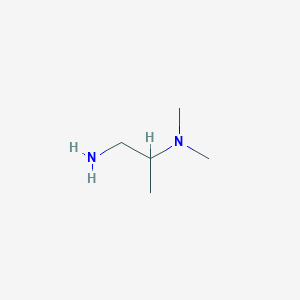

Structure

3D Structure

Eigenschaften

IUPAC Name |

2-N,2-N-dimethylpropane-1,2-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H14N2/c1-5(4-6)7(2)3/h5H,4,6H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WNLWBCIUNCAMPH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CN)N(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H14N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20885093 | |

| Record name | 1,2-Propanediamine, N2,N2-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20885093 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

102.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19764-58-0 | |

| Record name | N2,N2-Dimethyl-1,2-propanediamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=19764-58-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,2-Propanediamine, N2,N2-dimethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019764580 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N2,2-propanediamine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=166331 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,2-Propanediamine, N2,N2-dimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,2-Propanediamine, N2,N2-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20885093 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N2,N2-dimethylpropane-1,2-diamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.331 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

synthesis of chiral N2,N2-dimethyl-1,2-propanediamine

An In-depth Technical Guide to the Synthesis of Chiral N²,N²-dimethyl-1,2-propanediamine

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Chiral 1,2-diamines are foundational building blocks in modern medicinal chemistry and asymmetric catalysis.[1][2][3] Their ability to form stable chelate complexes makes them privileged ligands for creating stereochemically defined environments in metal-catalyzed reactions, which is critical for the enantioselective synthesis of pharmaceutical agents.[1][4] This guide provides a comprehensive overview of scientifically robust strategies for the synthesis of a specific, valuable derivative: chiral N²,N²-dimethyl-1,2-propanediamine. We will explore three distinct and viable synthetic paradigms: leveraging the chiral pool, employing asymmetric catalysis, and classical resolution of a racemic mixture. Each section offers a deep dive into the underlying principles, causality behind experimental choices, and detailed, actionable protocols to empower researchers in their synthetic endeavors.

Introduction: The Significance of Chiral Diamines

In the pursuit of enantiomerically pure pharmaceuticals and fine chemicals, the methodologies used to control stereochemistry are of paramount importance.[5][6] Chiral auxiliaries and ligands are the cornerstones of asymmetric synthesis, temporarily or catalytically imparting chirality to guide reactions toward a single stereoisomer.[5][7][8] Vicinal diamines (1,2-diamines) are particularly effective in this role, serving as structural motifs in numerous biologically active compounds and as highly efficient ligands and organocatalysts.[2][9] N²,N²-dimethyl-1,2-propanediamine, with its defined stereocenter and differential N-alkylation, represents a versatile scaffold for creating novel catalysts and chiral building blocks, making its efficient and stereocontrolled synthesis a topic of significant interest.

This guide moves beyond a simple recitation of steps to provide a validated framework for producing this target molecule, grounded in established chemical principles and supported by authoritative references.

Core Synthetic Strategies

The synthesis of a specific enantiomer of N²,N²-dimethyl-1,2-propanediamine can be approached through several logical pathways. The choice of strategy often depends on factors such as the availability of starting materials, required scale, desired enantiomeric purity, and cost-effectiveness. We will detail three primary, field-proven approaches.

Strategy 1: Synthesis from the Chiral Pool via L-Alanine

The most direct route to an enantiopure compound is often to begin with a readily available, inexpensive chiral molecule. Natural amino acids are ideal starting materials for this purpose.[8] This strategy leverages the inherent stereocenter of L-Alanine to construct the target diamine, ensuring the final product's absolute stereochemistry.

This pathway relies on a series of robust and predictable functional group transformations that preserve the initial stereochemical integrity of the starting material. The core logic is to convert the carboxylic acid of L-Alanine into a primary amine and subsequently methylate the existing primary amine to a tertiary amine. A more controlled approach involves reducing the carboxylic acid to an alcohol, converting the alcohol to a leaving group, and displacing it with dimethylamine.

The synthesis proceeds through four key transformations:

-

Reduction: The carboxylic acid of N-protected L-Alanine is reduced to the corresponding primary alcohol, L-Alaninol.

-

Activation: The resulting hydroxyl group is converted into a good leaving group (e.g., a tosylate or mesylate) to facilitate nucleophilic substitution.

-

Nucleophilic Substitution: The activated alcohol is displaced by dimethylamine to form the tertiary amine.

-

Deprotection & Methylation: The protecting group on the primary amine is removed, followed by reductive amination with formaldehyde to install the two methyl groups on the second nitrogen. A more direct approach, detailed below, involves a double reductive amination of L-alaninol.

This protocol focuses on a highly efficient, one-pot procedure starting from commercially available L-alaninol.

-

Dissolution: In a round-bottom flask equipped with a magnetic stirrer, dissolve L-alaninol (1.0 eq) in methanol (10 mL per gram of alaninol).

-

Amine Addition: To the solution, add an aqueous solution of dimethylamine (40% w/w, 2.5 eq).

-

Imine Formation: Stir the mixture at room temperature for 1 hour to facilitate the formation of the intermediate imine/aminal.

-

Reduction: Cool the reaction mixture to 0 °C in an ice bath. Add sodium borohydride (NaBH₄) (1.5 eq) portion-wise over 30 minutes, ensuring the temperature does not exceed 10 °C. The use of a borohydride-based reducing agent is a standard and effective method for reducing imines in situ.[10]

-

Reaction Completion: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 12-16 hours.

-

Quenching & Work-up: Carefully quench the reaction by the slow addition of water. Concentrate the mixture under reduced pressure to remove the methanol.

-

Extraction: Add a saturated aqueous solution of sodium bicarbonate and extract the product with dichloromethane (3 x 50 mL).

-

Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by distillation under reduced pressure to yield enantiopure N²,N²-dimethyl-1,2-propanediamine.

Caption: Synthesis from the chiral pool starting with L-Alanine.

Strategy 2: Asymmetric Synthesis via Catalytic Hydrogenation

Asymmetric catalysis offers an elegant and atom-economical approach to chiral molecules by creating the stereocenter in a key step.[2][3] This strategy involves the asymmetric reduction of a prochiral imine precursor, guided by a chiral transition metal catalyst.

The core of this strategy is the enantioselective hydrogenation of a carbon-nitrogen double bond (C=N).[1] A prochiral ketimine is synthesized and then subjected to hydrogenation using a catalyst system composed of a transition metal (e.g., Rhodium, Ruthenium, or Iridium) and a chiral phosphine ligand. The chiral ligand creates a asymmetric environment around the metal center, forcing the hydrogen to add to one face of the imine preferentially, thus generating one enantiomer in excess.

-

Precursor Synthesis: The required precursor, 1-(dimethylamino)-2-propanimine, is synthesized from 1-(dimethylamino)-2-propanone and ammonia.

-

Asymmetric Hydrogenation: The ketimine is hydrogenated under a hydrogen atmosphere using a chiral catalyst, such as a Ru-BINAP complex, to yield the chiral diamine.

-

Catalyst Preparation: In a glovebox, a pressure-rated reaction vessel is charged with [RuCl₂(p-cymene)]₂ (0.005 eq) and a chiral diphosphine ligand like (S)-BINAP (0.011 eq). Anhydrous, degassed methanol is added, and the mixture is stirred at 50 °C for 30 minutes to form the active catalyst.

-

Substrate Addition: The vessel is cooled to room temperature, and 1-(dimethylamino)-2-propanimine (1.0 eq) is added as a solution in methanol.

-

Hydrogenation: The reactor is sealed, removed from the glovebox, and purged several times with high-purity hydrogen gas. The pressure is then set to 10-50 atm of H₂, and the reaction is stirred vigorously at room temperature for 24-48 hours. The use of catalytic hydrogenation is a well-established method for direct reductive amination.[10][11]

-

Work-up: Upon completion (monitored by GC or TLC), the reactor is carefully depressurized. The solvent is removed under reduced pressure.

-

Purification: The residue is dissolved in a minimal amount of dichloromethane and passed through a short plug of silica gel to remove the catalyst. The filtrate is concentrated, and the product is purified by distillation to yield the enantiomerically enriched diamine. The enantiomeric excess (e.e.) should be determined by chiral HPLC or GC.

Caption: Asymmetric synthesis via catalytic hydrogenation of a prochiral imine.

Strategy 3: Classical Resolution of Racemic Diamine

Chiral resolution is a time-tested, robust method for separating a racemic mixture into its constituent enantiomers.[12] Although it inherently limits the theoretical yield of a single enantiomer to 50% per cycle, it is often reliable and scalable.

This method relies on converting the pair of enantiomers, which have identical physical properties, into a pair of diastereomers, which have different physical properties (such as solubility).[13] This is achieved by reacting the racemic amine with a single enantiomer of a chiral acid, known as a resolving agent.[12] The resulting diastereomeric salts can then be separated by fractional crystallization. Once separated, the addition of a base liberates the pure enantiomer of the amine from its salt.

-

Racemate Synthesis: Racemic N²,N²-dimethyl-1,2-propanediamine is synthesized via a standard, non-asymmetric reductive amination of 1-(dimethylamino)-2-propanone with ammonia and a reducing agent like NaBH₄.

-

Diastereomeric Salt Formation: The racemic diamine is treated with an enantiopure chiral acid, such as D-(-)-tartaric acid, in a suitable solvent (e.g., methanol or ethanol).

-

Fractional Crystallization: One of the diastereomeric salts will be less soluble and will preferentially crystallize out of the solution upon cooling or concentration.

-

Liberation of Free Amine: The isolated diastereomeric salt is treated with a strong base (e.g., NaOH) to deprotonate the amine and remove the chiral resolving agent, yielding the enantiomerically pure diamine.

-

Racemate Synthesis: Prepare racemic N²,N²-dimethyl-1,2-propanediamine using the protocol in 2.1.3 but starting with a racemic precursor or using a non-chiral reducing agent.

-

Salt Formation: Dissolve the racemic diamine (1.0 eq) in methanol. In a separate flask, dissolve D-(-)-tartaric acid (0.5 eq, as the diamine has two basic centers) in warm methanol. Slowly add the tartaric acid solution to the diamine solution with stirring.

-

Crystallization: Allow the mixture to cool slowly to room temperature, then place it in a refrigerator (4 °C) overnight. The less soluble diastereomeric salt will precipitate.

-

Isolation: Collect the crystals by vacuum filtration and wash them with a small amount of cold methanol. The efficiency of resolution can be improved with additional recrystallization cycles.[6]

-

Amine Liberation: Suspend the purified salt in water and add a 2M aqueous solution of sodium hydroxide (NaOH) until the pH is >12.

-

Extraction and Purification: Extract the liberated free amine into a suitable organic solvent like diethyl ether or dichloromethane. Dry the organic layer, concentrate, and purify by distillation to afford the enantiopure product.

Caption: Workflow for the classical resolution of a racemic diamine.

Comparative Analysis of Synthetic Strategies

The optimal synthetic route depends on the specific requirements of the research or development program. The table below provides a comparative summary of the discussed strategies.

| Parameter | Strategy 1: Chiral Pool | Strategy 2: Asymmetric Catalysis | Strategy 3: Classical Resolution |

| Stereocontrol | Excellent (derived from starting material) | Good to Excellent (depends on catalyst/ligand) | Excellent (after separation) |

| Theoretical Yield | High | High | Low (Max 50% per cycle without racemization) |

| Scalability | Good | Excellent | Good, but can be laborious |

| Cost | Low to Moderate (depends on chiral source) | High (catalyst and ligand costs) | Moderate (resolving agent and solvent costs) |

| Key Advantage | Predictable stereochemistry | High atom economy, direct | Robust and reliable, well-established |

| Key Disadvantage | Limited to available chiral pool | Requires screening of catalysts/conditions | Inefficient use of material (discards one enantiomer)[12] |

Conclusion

The synthesis of chiral N²,N²-dimethyl-1,2-propanediamine is achievable through multiple, robust synthetic strategies. For applications where absolute stereochemical fidelity is paramount and a suitable starting material is available, synthesis from the chiral pool (e.g., L-Alanine) offers a reliable and cost-effective path. For large-scale industrial applications where atom economy and catalytic turnover are critical, asymmetric hydrogenation presents a modern and powerful, albeit more expensive, alternative. Finally, classical resolution remains a valuable and practical tool, particularly when a racemic mixture is easily synthesized and an effective resolving agent is identified. The selection of the optimal method requires a careful evaluation of project-specific goals, including scale, cost, and desired purity.

References

- BenchChem. (2025). A Comparative Guide to Chiral Auxiliaries for Asymmetric Synthesis.

- Wikipedia. (n.d.). Chiral auxiliary.

- PubMed. (2019). Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review.

- Organic Chemistry Portal. (n.d.).

- YouTube. (2020).

- ACS Publications. (n.d.). Chiral auxiliaries for asymmetric synthesis.

- Wikipedia. (n.d.).

- Wordpress. (2026).

- ACS Publications. (n.d.). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.

- JOCPR. (2024).

- Benchchem. (2025). Performance Evaluation of (R)

- NIH. (n.d.).

- NIH. (n.d.).

- ResearchGate. (2024). Catalytic asymmetric synthesis of 1,2-diamines.

- Wikipedia. (n.d.). Chiral resolution.

- Chemistry Steps. (n.d.).

- Organic Chemistry Portal. (n.d.). Synthesis of 1,2-diamines.

- RSC Publishing. (2024). Catalytic asymmetric synthesis of 1,2-diamines.

- Benchchem. (2025).

- PDF Free Download. (n.d.).

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. Catalytic asymmetric synthesis of 1,2-diamines - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Chiral auxiliary - Wikipedia [en.wikipedia.org]

- 6. Resolution of Racemic Mixtures by Phase Transition of PEGylated Resolving Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Asymmetric Synthesis of Diamine Derivatives via Sequential Palladium and Rhodium Catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Reductive Amination - Wordpress [reagents.acsgcipr.org]

- 11. Reductive amination - Wikipedia [en.wikipedia.org]

- 12. Chiral resolution - Wikipedia [en.wikipedia.org]

- 13. Resolution (Separation) of Enantiomers - Chemistry Steps [chemistrysteps.com]

An In-Depth Technical Guide to N2,N2-dimethylpropane-1,2-diamine (CAS 19764-58-0)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical characteristics, synthesis, analysis, and applications of N2,N2-dimethylpropane-1,2-diamine (CAS 19764-58-0). This diamine is a key building block in medicinal chemistry, most notably as a precursor to potent Heat Shock Protein 90 (Hsp90) inhibitors. This document delves into its physicochemical properties, spectroscopic signature, safety and handling protocols, and its pivotal role in the development of novel anti-cancer therapeutics. Detailed experimental insights and workflow diagrams are provided to support researchers in their drug discovery and development endeavors.

Introduction

N2,N2-dimethylpropane-1,2-diamine is a chiral diamine that has garnered significant interest in the field of medicinal chemistry. Its structural features make it a valuable synthon for the creation of complex molecules with specific biological activities. The primary focus of this guide is to provide a detailed technical resource for professionals engaged in research and development, with a particular emphasis on its application in the synthesis of targeted therapeutics.

Physicochemical Properties

N2,N2-dimethylpropane-1,2-diamine is a colorless liquid with a characteristic amine odor. Its core chemical and physical properties are summarized in the table below.

| Property | Value | Source |

| Chemical Name | N2,N2-dimethylpropane-1,2-diamine | |

| CAS Number | 19764-58-0 | |

| Molecular Formula | C₅H₁₄N₂ | |

| Molecular Weight | 102.18 g/mol | |

| Predicted pKa | 9.62 ± 0.10 | |

| Boiling Point | Not available | |

| Density | Not available | |

| Solubility | Soluble in water and common organic solvents | General diamine properties |

Synthesis of N2,N2-dimethylpropane-1,2-diamine

While a specific, detailed, and publicly available protocol for the synthesis of N2,N2-dimethylpropane-1,2-diamine is not extensively documented in readily accessible literature, its synthesis can be approached through established methods for the preparation of vicinal diamines. A common strategy involves the reductive amination of an appropriate precursor.

Conceptual Synthesis Workflow

A plausible synthetic route could involve the reductive amination of 2-amino-2-methylpropanal or a related precursor. The general workflow for such a synthesis is outlined below.

Caption: Conceptual workflow for the synthesis of N2,N2-dimethylpropane-1,2-diamine.

Detailed Experimental Protocol (Hypothetical)

The following is a generalized, hypothetical protocol based on standard organic synthesis techniques for reductive amination. This protocol should be adapted and optimized by experienced chemists.

-

Reaction Setup: To a solution of 2-amino-2-methylpropanal (1.0 eq) in a suitable solvent such as methanol or dichloromethane in a round-bottom flask, add dimethylamine (2.0-3.0 eq, typically as a solution in THF or as a gas).

-

Formation of Intermediate: Stir the reaction mixture at room temperature for 1-2 hours to allow for the formation of the intermediate iminium ion.

-

Reduction: Cool the reaction mixture to 0 °C in an ice bath. Add a reducing agent, such as sodium borohydride (NaBH₄) or sodium triacetoxyborohydride (NaBH(OAc)₃), portion-wise over 30 minutes.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Workup: Once the reaction is complete, quench the reaction by the slow addition of water. Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. Purify the crude product by fractional distillation under reduced pressure to yield N2,N2-dimethylpropane-1,2-diamine.

Analytical Characterization

Thorough analytical characterization is crucial to confirm the identity and purity of N2,N2-dimethylpropane-1,2-diamine. The following sections detail the expected spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a primary tool for the structural elucidation of organic molecules.

-

¹H NMR (Proton NMR): The ¹H NMR spectrum of N2,N2-dimethylpropane-1,2-diamine is expected to show distinct signals corresponding to the different types of protons in the molecule. The exact chemical shifts will depend on the solvent used.

-

¹³C NMR (Carbon NMR): The ¹³C NMR spectrum will provide information on the carbon framework of the molecule.

A detailed experimental protocol for acquiring NMR spectra can be found in various standard laboratory manuals and should be adapted for the specific instrument and sample. A general protocol involves dissolving a small amount of the sample in a deuterated solvent (e.g., CDCl₃, D₂O) and acquiring the spectrum on a high-field NMR spectrometer.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments, confirming the molecular weight and providing structural clues.

-

Gas Chromatography-Mass Spectrometry (GC-MS): This technique is well-suited for the analysis of volatile amines like N2,N2-dimethylpropane-1,2-diamine. The mass spectrum will show the molecular ion peak (M⁺) and characteristic fragmentation patterns. The NIST WebBook provides mass spectral data for this compound.

A general GC-MS protocol would involve dissolving the sample in a volatile solvent and injecting it into the GC-MS system. The GC column and temperature program should be optimized to achieve good separation.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

-

Key IR Absorptions: The IR spectrum of N2,N2-dimethylpropane-1,2-diamine will exhibit characteristic absorption bands for N-H stretching (primary amine), C-H stretching (alkyl groups), and N-H bending vibrations. The NIST WebBook provides an IR spectrum for this compound.

Application in Drug Development: Synthesis of Hsp90 Inhibitors

A primary and highly significant application of N2,N2-dimethylpropane-1,2-diamine is in the synthesis of 17-aminogeldanamycin derivatives, which are potent inhibitors of Heat Shock Protein 90 (Hsp90).[1]

The Role of Hsp90 in Cancer

Hsp90 is a molecular chaperone that is essential for the stability and function of a large number of "client" proteins, many of which are critical for cancer cell growth, survival, and proliferation.[2][3][4] These client proteins include mutated and overexpressed oncoproteins such as HER2, Bcr-Abl, and Akt.[5][6] By maintaining the active conformation of these oncoproteins, Hsp90 allows cancer cells to evade apoptosis and sustain their malignant phenotype. Therefore, inhibiting Hsp90 is a promising therapeutic strategy to simultaneously target multiple oncogenic pathways.[2]

Synthesis of 17-DMAG

N2,N2-dimethylpropane-1,2-diamine is a key reagent in the synthesis of 17-(2-dimethylaminoethyl)amino-17-demethoxygeldanamycin (17-DMAG), a water-soluble and potent Hsp90 inhibitor.[1] The synthesis involves the nucleophilic substitution of the 17-methoxy group of geldanamycin with N2,N2-dimethylpropane-1,2-diamine.

Caption: Synthetic route to 17-DMAG utilizing N2,N2-dimethylpropane-1,2-diamine.

Mechanism of Action of 17-DMAG

17-DMAG and other geldanamycin derivatives exert their anti-cancer effects by binding to the N-terminal ATP-binding pocket of Hsp90.[1] This competitive inhibition of ATP binding disrupts the Hsp90 chaperone cycle, leading to the misfolding and subsequent degradation of Hsp90 client proteins via the ubiquitin-proteasome pathway. The degradation of these oncoproteins deprives the cancer cell of essential survival signals, ultimately leading to cell cycle arrest and apoptosis.[7][8]

Caption: Signaling pathway illustrating the mechanism of action of 17-DMAG.

Safety and Handling

N2,N2-dimethylpropane-1,2-diamine is classified as a hazardous substance and must be handled with appropriate precautions.

GHS Hazard Classification

-

Skin Corrosion/Irritation: Category 1B - Causes severe skin burns and eye damage.

-

Serious Eye Damage/Eye Irritation: Category 1 - Causes serious eye damage.

Personal Protective Equipment (PPE)

-

Eye/Face Protection: Wear chemical safety goggles and a face shield.

-

Skin Protection: Wear chemically resistant gloves, a lab coat, and other protective clothing as necessary to prevent skin contact.

-

Respiratory Protection: Use in a well-ventilated area or with a fume hood. If inhalation is a risk, use a NIOSH-approved respirator.

Handling and Storage

-

Handling: Avoid contact with skin, eyes, and clothing. Avoid breathing vapors or mist.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances.

First Aid Measures

-

In case of skin contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Get medical attention immediately.

-

In case of eye contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention immediately.

-

If inhaled: Remove from exposure and move to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical attention.

-

If swallowed: Do NOT induce vomiting. Get medical attention immediately.

Conclusion

N2,N2-dimethylpropane-1,2-diamine is a chemical of significant importance in the field of drug discovery, particularly in the development of anti-cancer agents. Its role as a key building block for Hsp90 inhibitors like 17-DMAG highlights the value of this and other diamines in medicinal chemistry. A thorough understanding of its synthesis, characterization, and safe handling is essential for researchers working with this compound. The continued exploration of derivatives of N2,N2-dimethylpropane-1,2-diamine may lead to the discovery of new and improved therapeutics.

References

-

HSP90 inhibitor 17-DMAG exerts anticancer effects against gastric cancer cells principally by altering oxidant-antioxidant balance. (n.d.). National Center for Biotechnology Information. Retrieved January 21, 2026, from [Link]

-

Action mechanism of 17-DMAG as an HSP90 inhibitor (canonical pathway). (n.d.). ResearchGate. Retrieved January 21, 2026, from [Link]

- Tian, Z. Q., Liu, Y., Zhang, D., Wang, Z., & Marron, T. G. (2004). Synthesis and biological activities of novel 17-aminogeldanamycin derivatives. Bioorganic & Medicinal Chemistry, 12(20), 5317–5329.

-

The Therapeutic Target Hsp90 and Cancer Hallmarks. (n.d.). National Center for Biotechnology Information. Retrieved January 21, 2026, from [Link]

-

HSP90 multi-functionality in cancer. (n.d.). National Center for Biotechnology Information. Retrieved January 21, 2026, from [Link]

-

HSP90 inhibitors and cancer: Prospects for use in targeted therapies (Review). (n.d.). Spandidos Publications. Retrieved January 21, 2026, from [Link]

-

1,2-Propanediamine, N2,N2-dimethyl-. (n.d.). PubChem. Retrieved January 21, 2026, from [Link]

-

Role of HSP90 in Cancer. (n.d.). National Center for Biotechnology Information. Retrieved January 21, 2026, from [Link]

-

Targeting Heat-Shock Protein 90 in Cancer: An Update on Combination Therapy. (n.d.). MDPI. Retrieved January 21, 2026, from [Link]

Sources

- 1. Synthesis and biological activities of novel 17-aminogeldanamycin derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The Therapeutic Target Hsp90 and Cancer Hallmarks - PMC [pmc.ncbi.nlm.nih.gov]

- 3. HSP90 multi-functionality in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. HSP90 inhibitors and cancer: Prospects for use in targeted therapies (Review) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Role of HSP90 in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. HSP90 inhibitor 17-DMAG exerts anticancer effects against gastric cancer cells principally by altering oxidant-antioxidant balance - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to N2,N2-dimethyl-1,2-propanediamine as a Chiral Building Block

This guide provides a comprehensive technical overview of N2,N2-dimethyl-1,2-propanediamine, a chiral diamine with significant potential as a versatile building block and ligand in asymmetric synthesis. It is intended for researchers, scientists, and professionals in the field of drug development and fine chemical synthesis who are seeking to leverage the unique stereochemical attributes of this molecule.

Introduction: The Strategic Value of Chiral Diamines

Chiral 1,2-diamines are a cornerstone of modern asymmetric catalysis. Their ability to form stable chelate complexes with a wide range of transition metals allows for the creation of well-defined chiral environments around the metallic center. This, in turn, enables the catalyst to effectively control the stereochemical outcome of a multitude of chemical transformations, leading to the synthesis of enantiomerically enriched products. Such products are of paramount importance in the pharmaceutical industry, where the biological activity of a drug molecule is often intrinsically linked to its specific stereoisomerism.

N2,N2-dimethyl-1,2-propanediamine, a derivative of 1,2-propanediamine, presents a unique combination of a primary and a tertiary amine within a chiral scaffold. This structural feature offers distinct advantages in terms of its coordination properties and its ability to participate in hydrogen bonding, making it a compelling candidate for the development of novel asymmetric catalysts and as a chiral auxiliary.

Physicochemical Properties

A thorough understanding of the physicochemical properties of N2,N2-dimethyl-1,2-propanediamine is essential for its effective application in synthesis.

| Property | Value | Source(s) |

| Molecular Formula | C₅H₁₄N₂ | [1] |

| Molecular Weight | 102.18 g/mol | [1] |

| CAS Number | 19764-58-0 | [1] |

| IUPAC Name | N',N'-dimethylpropane-1,2-diamine | [1] |

| Boiling Point | Not available | |

| Density | Not available | |

| Chirality | Contains a stereocenter at C2 |

Enantioselective Synthesis of N2,N2-dimethyl-1,2-propanediamine

The availability of enantiomerically pure N2,N2-dimethyl-1,2-propanediamine is a prerequisite for its use in asymmetric synthesis. A common and efficient strategy for the synthesis of such chiral molecules is to start from a readily available and inexpensive chiral precursor from the "chiral pool".[2] L-alanine, a natural amino acid, serves as an excellent starting material for the synthesis of (S)-N2,N2-dimethyl-1,2-propanediamine.

The following is a representative, multi-step protocol for the enantioselective synthesis of (S)-N2,N2-dimethyl-1,2-propanediamine from L-alanine.

Experimental Protocol: Synthesis from L-Alanine

Step 1: N,N-Dimethylation of L-Alanine

-

To a solution of L-alanine (1.0 eq) in methanol, add formaldehyde (2.5 eq) and palladium on carbon (10 mol%).

-

Pressurize the reaction vessel with hydrogen gas (50 psi) and stir the mixture at room temperature for 24 hours.

-

Filter the reaction mixture through a pad of Celite to remove the catalyst and concentrate the filtrate under reduced pressure to obtain N,N-dimethyl-L-alanine.

Step 2: Amide Formation

-

Dissolve the N,N-dimethyl-L-alanine (1.0 eq) in an appropriate solvent such as dichloromethane.

-

Cool the solution to 0 °C and add a coupling agent like dicyclohexylcarbodiimide (DCC) or (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU) (1.1 eq) and a base such as triethylamine (1.2 eq).

-

Bubble ammonia gas through the solution or add a solution of ammonia in methanol and allow the reaction to warm to room temperature and stir for 12 hours.

-

Filter the reaction mixture to remove the urea byproduct and concentrate the filtrate. Purify the crude product by column chromatography to yield N,N-dimethyl-L-alaninamide.

Step 3: Reduction of the Amide

-

Dissolve the N,N-dimethyl-L-alaninamide (1.0 eq) in an anhydrous ethereal solvent such as tetrahydrofuran (THF).

-

Slowly add a solution of a reducing agent, such as lithium aluminum hydride (LiAlH₄) (1.5 eq) in THF, to the amide solution at 0 °C.

-

After the addition is complete, heat the reaction mixture to reflux and stir for 6 hours.

-

Cool the reaction to 0 °C and carefully quench the excess LiAlH₄ by the sequential addition of water, 15% aqueous sodium hydroxide, and water.

-

Filter the resulting aluminum salts and wash with THF. Dry the filtrate over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by distillation under reduced pressure to afford enantiomerically pure (S)-N2,N2-dimethyl-1,2-propanediamine.

Applications in Asymmetric Catalysis

The primary application of N2,N2-dimethyl-1,2-propanediamine is as a chiral ligand in transition metal-catalyzed asymmetric reactions. The presence of both a primary and a tertiary amine allows for versatile coordination to a metal center, and the stereocenter dictates the facial selectivity of the catalyzed transformation.

Asymmetric Transfer Hydrogenation of Ketones

Asymmetric transfer hydrogenation (ATH) is a powerful and widely used method for the enantioselective reduction of prochiral ketones to chiral secondary alcohols.[3] Ruthenium and manganese complexes of chiral 1,2-diamines have proven to be highly effective catalysts for this transformation.[4]

Representative Experimental Protocol: Asymmetric Transfer Hydrogenation of Acetophenone

-

In a glovebox, a Schlenk tube is charged with a manganese precursor such as Mn(CO)₅Br (1 mol%) and the chiral ligand (S)-N2,N2-dimethyl-1,2-propanediamine (1.2 mol%).

-

Anhydrous solvent (e.g., 2-propanol) is added, and the mixture is stirred at room temperature for 30 minutes to allow for catalyst formation.

-

Acetophenone (1.0 eq) and a hydrogen source, such as isopropanol (which also serves as the solvent), are added. A base, like potassium tert-butoxide (5 mol%), is often included to facilitate the reaction.

-

The reaction mixture is heated to a specified temperature (e.g., 50 °C) and stirred for the required time (e.g., 12-24 hours).

-

After completion, the reaction is quenched with a saturated aqueous solution of ammonium chloride.

-

The product is extracted with an organic solvent (e.g., diethyl ether), and the combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated.

-

The enantiomeric excess of the resulting 1-phenylethanol is determined by chiral HPLC or GC analysis.

Palladium-Catalyzed Asymmetric Allylic Alkylation

Palladium-catalyzed asymmetric allylic alkylation (AAA) is a fundamental carbon-carbon bond-forming reaction that is widely used in the synthesis of complex molecules.[5] Chiral diamine ligands have been successfully employed to control the stereochemistry of this transformation. The chiral ligand coordinates to the palladium center and influences the nucleophilic attack on the π-allyl palladium intermediate.

The modular nature of N2,N2-dimethyl-1,2-propanediamine allows for further derivatization, for example, at the primary amine, to fine-tune the steric and electronic properties of the resulting ligand for optimal performance in AAA reactions.

Role as a Chiral Building Block in Drug Development

Chiral amines are prevalent structural motifs in a vast number of active pharmaceutical ingredients (APIs). The ability to introduce a stereocenter with a defined configuration is a critical step in the synthesis of many drugs. While a direct application of N2,N2-dimethyl-1,2-propanediamine in the synthesis of a marketed drug is not prominently documented, its potential as a chiral building block is significant.

For example, chiral diamines are key components in the synthesis of certain dipeptidyl peptidase-4 (DPP-4) inhibitors used in the treatment of type 2 diabetes, such as Sitagliptin. Although the industrial synthesis of Sitagliptin has evolved to use highly efficient enzymatic transamination or asymmetric hydrogenation with other chiral ligands, the fundamental role of a chiral amine is central to its structure and activity.[6][7] The N2,N2-dimethyl-1,2-propanediamine scaffold could be incorporated into novel API candidates where the specific stereochemistry and the nature of the amino groups are crucial for biological activity.

Mechanistic Insights into Asymmetric Catalysis

The stereochemical outcome of a reaction catalyzed by a metal complex of a chiral diamine like N2,N2-dimethyl-1,2-propanediamine is determined by the specific geometry of the transition state. In the case of asymmetric transfer hydrogenation of a ketone, a widely accepted mechanism involves a metal-ligand bifunctional catalysis.

In this model, the chiral diamine ligand is not merely a spectator but actively participates in the hydrogen transfer step. The reaction is believed to proceed through a six-membered pericyclic transition state where a hydride from the metal and a proton from the amine ligand are transferred to the carbonyl group of the ketone.[8] The chirality of the diamine ligand dictates the preferred orientation of the substrate in this transition state, leading to the formation of one enantiomer of the alcohol product in excess.

Conclusion

N2,N2-dimethyl-1,2-propanediamine is a chiral building block with considerable potential in the field of asymmetric synthesis. Its straightforward synthesis from the chiral pool, coupled with its versatile coordination chemistry, makes it an attractive ligand for a range of transition metal-catalyzed reactions. While further research is needed to fully explore its applications, particularly in the synthesis of complex pharmaceutical intermediates, the foundational principles of chiral diamine catalysis suggest that N2,N2-dimethyl-1,2-propanediamine and its derivatives will continue to be valuable tools for the stereoselective construction of chiral molecules.

References

-

Organic Letters, 2003.

-

Organometallics, 2019.

-

Journal of the Chemical Society, Chemical Communications, 1982.

-

PubChem, National Center for Biotechnology Information.

-

PubMed Central, 2018.

-

Thieme Connect, 2018.

-

Journal of the American Chemical Society, 2001.

-

Organometallics, 2004.

-

ResearchGate, 2025.

-

ResearchGate, 2019.

-

ResearchGate, 2014.

-

PubMed, 2025.

-

PubMed, 2025.

-

PubMed, 2010.

-

PubMed Central, 2021.

-

ResearchGate, 2025.

-

PubMed, 2009.

-

ResearchGate, 2009.

-

Tokyo Chemical Industry Co., Ltd.

-

ResearchGate.

-

PubMed Central, 2022.

-

PubMed, 2004.

-

Washington University Open Scholarship, 2021.

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. thieme-connect.de [thieme-connect.de]

- 3. files.core.ac.uk [files.core.ac.uk]

- 4. pubs.acs.org [pubs.acs.org]

- 5. New chiral ligands designed for palladium-catalysed asymmetric allylic alkylation - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 6. Biocatalytic asymmetric synthesis of chiral amines from ketones applied to sitagliptin manufacture - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Highly efficient asymmetric synthesis of sitagliptin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

A Spectroscopic Guide to N2,N2-dimethyl-1,2-propanediamine: Elucidating Molecular Structure through NMR, IR, and MS

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

N2,N2-dimethyl-1,2-propanediamine (CAS No. 19764-58-0) is a chiral diamine with significant potential in various chemical syntheses, including the development of novel pharmaceutical agents and as a ligand in coordination chemistry.[1] Its molecular structure, featuring a primary amine, a tertiary amine, and a chiral center, imparts unique chemical properties that are of great interest to researchers. Accurate and comprehensive characterization of this molecule is paramount for its effective application and for quality control in its synthesis. This guide provides a detailed analysis of the spectroscopic data for N2,N2-dimethyl-1,2-propanediamine, focusing on Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). By delving into the interpretation of this data, we aim to provide a foundational resource for the unambiguous identification and structural elucidation of this compound.

Molecular Structure and Spectroscopic Overview

The structural attributes of N2,N2-dimethyl-1,2-propanediamine are key to understanding its spectroscopic signatures. The presence of distinct proton and carbon environments, specific functional groups, and a predictable fragmentation pattern upon ionization allows for a thorough characterization.

Molecular Formula: C₅H₁₄N₂[1]

Molecular Weight: 102.18 g/mol [1]

IUPAC Name: N²,N²-dimethylpropane-1,2-diamine[1]

Below is a diagram illustrating the chemical structure of N2,N2-dimethyl-1,2-propanediamine, with atoms numbered for the purpose of spectroscopic assignment.

Caption: Structure of N2,N2-dimethyl-1,2-propanediamine with atom numbering.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton NMR (¹H NMR) spectroscopy provides detailed information about the electronic environment of hydrogen atoms in a molecule. For N2,N2-dimethyl-1,2-propanediamine, the ¹H NMR spectrum is expected to show distinct signals for the protons of the methyl, methylene, and methine groups, as well as the amine protons.

Predicted ¹H NMR Spectral Data

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| -CH₃ (C3) | ~1.0-1.2 | Doublet | 3H |

| -N(CH₃)₂ (C4, C5) | ~2.2-2.4 | Singlet | 6H |

| -CH₂- (C1) | ~2.4-2.8 | Multiplet | 2H |

| -CH- (C2) | ~2.8-3.1 | Multiplet | 1H |

| -NH₂ (N1) | Broad singlet | 2H |

Interpretation of the ¹H NMR Spectrum

-

-CH₃ (C3): The methyl group attached to the chiral center (C2) is expected to appear as a doublet due to coupling with the adjacent methine proton (-CH-).

-

-N(CH₃)₂ (C4, C5): The two methyl groups on the tertiary amine are chemically equivalent and will therefore appear as a single, sharp singlet, integrating to six protons.

-

-CH₂- (C1): The methylene protons are diastereotopic due to the adjacent chiral center. They will likely appear as a complex multiplet due to coupling with the methine proton.

-

-CH- (C2): The methine proton, being attached to the chiral carbon, will be split by the protons of the adjacent methyl and methylene groups, resulting in a complex multiplet.

-

-NH₂ (N1): The protons of the primary amine often appear as a broad singlet and their chemical shift can be concentration and solvent dependent. These signals will disappear upon the addition of D₂O due to proton exchange.[2]

Experimental Protocol: ¹H NMR Spectroscopy

Caption: Workflow for ¹H NMR Spectroscopy.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Carbon-13 NMR spectroscopy provides information on the different carbon environments within a molecule. For N2,N2-dimethyl-1,2-propanediamine, five distinct signals are expected in the proton-decoupled ¹³C NMR spectrum, corresponding to the five carbon atoms in unique chemical environments.

Predicted ¹³C NMR Spectral Data

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| C3 (-CH₃) | ~15-25 |

| C4, C5 (-N(CH₃)₂) | ~40-50 |

| C1 (-CH₂-) | ~50-60 |

| C2 (-CH-) | ~60-70 |

Interpretation of the ¹³C NMR Spectrum

-

C3 (-CH₃): The methyl carbon attached to the chiral center will appear at the highest field (lowest ppm value).

-

C4, C5 (-N(CH₃)₂): The two equivalent methyl carbons on the tertiary amine will appear as a single peak, shifted downfield due to the electron-withdrawing effect of the nitrogen atom.

-

C1 (-CH₂-): The methylene carbon, being adjacent to a primary amine, will be deshielded and appear further downfield.

-

C2 (-CH-): The methine carbon, bonded to two nitrogen atoms (one directly and one through an adjacent carbon), will be the most deshielded of the aliphatic carbons and appear at the lowest field.

Experimental Protocol: ¹³C NMR Spectroscopy

The protocol for ¹³C NMR is similar to that of ¹H NMR, with the following key differences:

-

A more concentrated sample (20-50 mg) is typically required.

-

A greater number of scans are needed to achieve a good signal-to-noise ratio due to the low natural abundance of ¹³C.

-

The spectrum is usually acquired with proton decoupling to simplify the spectrum to single lines for each carbon.

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of N2,N2-dimethyl-1,2-propanediamine will be characterized by absorptions corresponding to N-H and C-H stretching and bending vibrations.

Predicted FT-IR Spectral Data (Neat Liquid)

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3300-3500 | N-H stretch | Primary Amine (-NH₂) |

| 2950-3000 | C-H stretch | Aliphatic (CH, CH₂, CH₃) |

| ~1600 | N-H bend (scissoring) | Primary Amine (-NH₂) |

| 1450-1470 | C-H bend | Aliphatic (CH₂, CH₃) |

| 1000-1250 | C-N stretch | Aliphatic Amine |

Interpretation of the IR Spectrum

-

N-H Stretching: A key feature for identifying the primary amine will be a pair of medium-intensity peaks in the 3300-3500 cm⁻¹ region, corresponding to the symmetric and asymmetric stretching of the N-H bonds.[2]

-

C-H Stretching: Strong absorptions just below 3000 cm⁻¹ are characteristic of C-H bonds in the aliphatic portions of the molecule.

-

N-H Bending: A broader absorption around 1600 cm⁻¹ is indicative of the N-H scissoring vibration of the primary amine.

-

C-N Stretching: The C-N stretching vibrations will appear in the fingerprint region (1000-1250 cm⁻¹).

Experimental Protocol: FT-IR Spectroscopy (Neat Liquid)

Caption: Workflow for FT-IR Spectroscopy of a Neat Liquid.[3][4]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule upon ionization. For N2,N2-dimethyl-1,2-propanediamine, electron ionization (EI) is expected to produce a molecular ion and characteristic fragment ions.

Predicted Mass Spectrum Data (Electron Ionization)

| m/z | Proposed Fragment Ion |

| 102 | [C₅H₁₄N₂]⁺˙ (Molecular Ion) |

| 72 | [C₄H₁₀N]⁺ |

| 58 | [C₃H₈N]⁺ |

| 44 | [C₂H₆N]⁺ |

| 30 | [CH₄N]⁺ |

Interpretation of the Mass Spectrum

The fragmentation of aliphatic amines is typically dominated by α-cleavage, which is the breaking of the C-C bond adjacent to the nitrogen atom. This results in the formation of a stable, resonance-stabilized iminium cation.[2]

Caption: Primary fragmentation pathways of N2,N2-dimethyl-1,2-propanediamine.

-

Molecular Ion (m/z 102): The peak corresponding to the molecular weight of the compound may be observed, though it might be of low intensity due to the instability of the molecular ion.

-

Base Peak (m/z 72): The most intense peak in the spectrum is predicted to be at m/z 72. This corresponds to the loss of a •CH₂NH₂ radical via α-cleavage at the C1-C2 bond, forming the stable [CH(CH₃)N(CH₃)₂]⁺ iminium ion. This is consistent with data from the NIST Mass Spectrometry Data Center, which indicates the top peak is at m/z 72.[1]

-

Other Fragments: Another possible α-cleavage involves the loss of a •CH(CH₃)N(CH₃)₂ radical, which would result in a fragment at m/z 30 ([CH₂NH₂]⁺). A fragment at m/z 58, corresponding to [CH₂CH(NH₂)CH₃]⁺, could also be formed through cleavage of the N-C bond of the dimethylamino group.

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

Caption: Workflow for GC-MS Analysis.[1][5]

Conclusion

The spectroscopic analysis of N2,N2-dimethyl-1,2-propanediamine through NMR, IR, and MS provides a comprehensive and self-validating system for its structural confirmation. The ¹H and ¹³C NMR spectra reveal the distinct proton and carbon environments, while IR spectroscopy confirms the presence of the primary amine and aliphatic C-H bonds. Mass spectrometry elucidates the molecular weight and provides a characteristic fragmentation pattern dominated by α-cleavage, with a base peak at m/z 72. Together, these techniques offer a powerful toolkit for the unambiguous identification and characterization of this important chiral diamine, facilitating its use in research and development.

References

-

PubChem. 1,2-Propanediamine, N2,N2-dimethyl-. National Center for Biotechnology Information. [Link]

-

Pérez-Fuertes, Y., Kelly, A. M., Johnson, A. L., Arimori, S., Bull, S. D., & James, T. D. (2006). Simple Protocol for NMR Analysis of the Enantiomeric Purity of Primary Amines. Organic Letters, 8(4), 609–612. [Link]

-

Pérez-Fuertes, Y., Kelly, A. M., Johnson, A. L., Arimori, S., Bull, S. D., & James, T. D. (2008). Simple protocols for NMR analysis of the enantiomeric purity of chiral primary amines. Nature Protocols, 3(2), 210–214. [Link]

-

Pérez-Fuertes, Y., Kelly, A. M., Johnson, A. L., Arimori, S., Bull, S. D., & James, T. D. (2006). Simple Protocol for NMR Analysis of the Enantiomeric Purity of Primary Amines. Organic Letters, 8(4), 609–612. [Link]

-

Polymer Chemistry Characterization Lab. Sample Preparation – FT-IR/ATR. [Link]

-

Pérez-Fuertes, Y., Kelly, A. M., Johnson, A. L., Arimori, S., Bull, S. D., & James, T. D. (2008). Simple protocol for NMR analysis of the enantiomeric purity of chiral primary amines. Nature protocols, 3(2), 210-4. [Link]

-

University of Colorado Boulder, Department of Chemistry. IR Spectroscopy of Liquids. [Link]

-

Unknown. Sample preparation for FT-IR. [Link]

-

ResearchGate. (2021). How to prepare a liquid sample for FTIR spectrum?. [Link]

-

Drawell. (n.d.). Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods. [Link]

-

OpenStax. (2023). 24.10 Spectroscopy of Amines. In Organic Chemistry. [Link]

-

NIST. 1,2-Propanediamine. In NIST Chemistry WebBook. [Link]

Sources

An In-depth Technical Guide to the Solubility and Reactivity of N,N'-dimethyl-1,2-propanediamine

Prepared by: Gemini, Senior Application Scientist

Abstract: N,N'-dimethyl-1,2-propanediamine (CAS 44595-64-4) is a chiral vicinal diamine whose structural motifs are of significant interest in coordination chemistry and pharmaceutical development. Unlike its more common isomers, detailed experimental data on this specific compound is not widely published. This guide provides a comprehensive technical overview of its predicted solubility and reactivity, grounded in fundamental chemical principles and the known properties of analogous structures. By synthesizing theoretical knowledge with actionable experimental protocols, this document serves as a foundational resource for researchers and drug development professionals aiming to explore the potential of this versatile molecule.

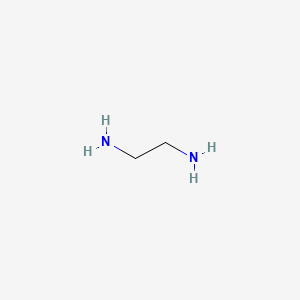

Introduction and Molecular Overview

N,N'-dimethyl-1,2-propanediamine is a disubstituted aliphatic diamine featuring two secondary amine groups on adjacent carbons, with one of these carbons also bearing a methyl group, rendering the molecule chiral. This structure is fundamentally related to the well-studied ligand 1,2-diaminopropane.[1][2] The presence of two nitrogen atoms in a vicinal arrangement allows it to function as a potent bidentate ligand, capable of forming stable chelate complexes with a variety of metal ions.[3]

While its isomers, such as N,N-dimethyl-1,3-propanediamine (DMAPA), are widely used in industrial applications from surfactants to epoxy resin hardeners, N,N'-dimethyl-1,2-propanediamine remains a more specialized reagent.[4][5] Its value lies in its potential application in asymmetric synthesis, where chiral diamines are crucial for creating enantiomerically pure compounds.[3] This guide will build a profile of its expected chemical behavior to facilitate its use in novel research and development.

Physicochemical Properties

Direct experimental data for N,N'-dimethyl-1,2-propanediamine is limited. The following table summarizes key properties computed by established chemical informatics platforms.[6]

| Property | Value | Source |

| IUPAC Name | 1-N,2-N-dimethylpropane-1,2-diamine | PubChem[6] |

| CAS Number | 44595-64-4 | PubChem[6] |

| Molecular Formula | C₅H₁₄N₂ | PubChem[6] |

| Molecular Weight | 102.18 g/mol | PubChem[6] |

| Canonical SMILES | CC(CNC)NC | PubChem[6] |

| InChIKey | RDHNFSNXWLWMIX-UHFFFAOYSA-N | PubChem[6] |

| Topological Polar Surface Area | 24.1 Ų | PubChem[6] |

| Computed XLogP3 | -0.2 | PubChem[6] |

Solubility Profile: A Predictive Analysis

The solubility of a compound is dictated by its polarity, hydrogen bonding capability, and molecular size. For N,N'-dimethyl-1,2-propanediamine, we can infer its behavior based on its structural components.

Causality of Solubility Behavior

-

Polarity and Hydrogen Bonding : The molecule contains two secondary amine (N-H) groups and a short aliphatic backbone. These N-H groups can act as hydrogen bond donors, while the lone pair of electrons on each nitrogen atom can act as hydrogen bond acceptors. This dual capability is the primary driver of its solubility in polar solvents.

-

Effect of N-Methylation : Compared to the parent compound, 1,2-diaminopropane, the two methyl groups add some non-polar character, slightly increasing its lipophilicity. However, the molecule's small size and the continued presence of two polar N-H functionalities suggest that this effect will not dramatically reduce its solubility in polar protic solvents.

-

Aqueous Solubility : Low-molecular-weight amines are generally soluble in water if the carbon-to-nitrogen ratio is low (typically ≤ 4).[7] With a C:N ratio of 2.5:1, N,N'-dimethyl-1,2-propanediamine is predicted to be highly soluble, likely miscible, in water.[7][8]

-

Organic Solvent Solubility : Its structure suggests good solubility in polar organic solvents like alcohols (methanol, ethanol) and moderate solubility in aprotic polar solvents like tetrahydrofuran (THF) and acetone. Solubility in non-polar solvents such as hexanes or toluene is expected to be limited due to the polarity of the amine groups.[7]

Experimental Protocol: Determination of Qualitative Solubility

This protocol provides a systematic approach to validate the predicted solubility profile of N,N'-dimethyl-1,2-propanediamine across a range of common laboratory solvents.

Objective: To determine the qualitative solubility of the target compound in water, methanol, acetone, ethyl acetate, and hexane.

Materials:

-

N,N'-dimethyl-1,2-propanediamine

-

Deionized water

-

Methanol (ACS Grade)

-

Acetone (ACS Grade)

-

Ethyl Acetate (ACS Grade)

-

Hexane (ACS Grade)

-

Small test tubes (13x100 mm) and rack

-

Vortex mixer

-

Pipettes and tips

Methodology:

-

Preparation: Label five clean, dry test tubes, one for each solvent.

-

Sample Addition: To each test tube, add approximately 20 mg of N,N'-dimethyl-1,2-propanediamine.

-

Solvent Addition: Add 1 mL of the corresponding solvent to each test tube.

-

Mixing: Vigorously mix the contents of each tube using a vortex mixer for 30 seconds.

-

Observation: Visually inspect each tube for the presence of undissolved material. A clear, single-phase solution indicates solubility.

-

Classification:

-

Soluble: No visible solid particles.

-

Slightly Soluble: Most of the solid has dissolved, but some particles remain.

-

Insoluble: The majority of the solid remains undissolved.[9]

-

-

Documentation: Record all observations in a laboratory notebook.

Caption: Logical relationship of metal chelation.

Role in Drug Development

N,N'-disubstituted diamines are a recognized scaffold in medicinal chemistry. They have been investigated for a range of therapeutic applications, including as antimalarial and antimycobacterial agents. [10][11]The specific structure of N,N'-dimethyl-1,2-propanediamine, with its defined stereocenter and chelating ability, makes it an attractive building block for synthesizing novel therapeutic candidates where metal coordination or specific receptor geometry is important.

Experimental Protocol: pKa Determination by Potentiometric Titration

This protocol provides a robust method for experimentally determining the two pKa values of N,N'-dimethyl-1,2-propanediamine.

Objective: To determine the pKa values of the diamine by titrating an acidic solution of the compound with a standardized base.

Causality: A diamine in acidic solution exists as the diprotonated species (H₂A²⁺). As a strong base (e.g., NaOH) is added, the protons are removed sequentially. A pH meter tracks the progress of the neutralization. The pH at the point where half of the first equivalent of base has been added corresponds to pKa₂, and the pH at the half-equivalence point between the first and second equivalence points corresponds to pKa₁. These points are found at the midpoints of the buffer regions on the titration curve. [12][13][14] Materials:

-

Calibrated pH meter and combination electrode

-

25 mL burette

-

100 mL beaker

-

Magnetic stirrer and stir bar

-

N,N'-dimethyl-1,2-propanediamine

-

Standardized 0.1 M HCl solution

-

Standardized 0.1 M NaOH solution

-

0.15 M KCl solution (to maintain constant ionic strength)

-

Deionized water

Methodology:

-

Sample Preparation: Accurately weigh a sample of N,N'-dimethyl-1,2-propanediamine to prepare a ~0.01 M solution in a 100 mL beaker containing 50 mL of 0.15 M KCl.

-

Acidification: Add a precise two-fold molar excess of standardized 0.1 M HCl to the beaker to ensure complete initial protonation of both amine groups.

-

Titration Setup: Place the beaker on the magnetic stirrer, immerse the pH electrode, and begin gentle stirring. Allow the initial pH reading to stabilize.

-

Titration: Begin adding the standardized 0.1 M NaOH solution from the burette in small, precise increments (e.g., 0.1-0.2 mL). Record the pH and the total volume of titrant added after each increment, allowing the reading to stabilize.

-

Data Collection: Continue the titration well past the second equivalence point (e.g., until the pH is > 12).

-

Data Analysis:

-

Plot pH (y-axis) versus the volume of NaOH added (x-axis) to generate the titration curve.

-

Determine the two equivalence points (Vₑ₁ and Vₑ₂) from the points of maximum slope on the curve (often found using a first or second derivative plot).

-

Calculate the half-equivalence points: V₁/₂ = Vₑ₁ / 2 and V₃/₂ = Vₑ₁ + (Vₑ₂ - Vₑ₁) / 2.

-

The pKa values are the pH values at these half-equivalence points: pKa₂ = pH at V₁/₂ and pKa₁ = pH at V₃/₂. [13][14]

-

Safety and Handling

No specific safety data sheet (SDS) for N,N'-dimethyl-1,2-propanediamine (CAS 44595-64-4) was found in the initial search. However, based on the known hazards of structurally similar short-chain aliphatic diamines, the following precautions are strongly advised:

-

Corrosivity: Assumed to be corrosive. Causes severe skin burns and eye damage. [2]* Flammability: Likely a flammable liquid and vapor. Keep away from heat, sparks, and open flames.

-

Toxicity: Harmful if swallowed or in contact with skin. May cause respiratory irritation.

-

Personal Protective Equipment (PPE): Always handle in a well-ventilated fume hood. Wear chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.

Conclusion

N,N'-dimethyl-1,2-propanediamine is a chiral diamine with significant, yet largely unexplored, potential in synthetic and medicinal chemistry. This guide establishes a foundational understanding of its likely chemical properties through predictive analysis based on established chemical principles. It is predicted to be a water-soluble, basic, and nucleophilic compound, with its most promising reactivity profile centered on its function as a bidentate ligand. The provided experimental protocols offer a clear pathway for researchers to validate these predictions and generate the empirical data needed to unlock the full potential of this versatile molecule in drug discovery and materials science.

References

-

Creative Bioarray. Protocol for Determining pKa Using Potentiometric Titration. Available from: [Link]

-

McLaughlin, J.C. Experiment 27 - Amines and Amides. Available from: [Link]

-

Moorpark College. Experiment 13 – Properties of Amines and Amides. Available from: [Link]

-

DergiPark. Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. Available from: [Link]

-

National Institutes of Health (NIH). Development of Methods for the Determination of pKa Values. Available from: [Link]

-

Mettler Toledo. Acid Dissociation Constant by Potentiometric Titration. Available from: [Link]

-

ACS Publications. The Determination of the pKa of Multiprotic, Weak Acids by Analyzing Potentiometric Acid-Base Titration Data with Difference Plots. Available from: [Link]

-

University of Colorado Boulder. Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. Available from: [Link]

-

PubChem. 1,2-Propanediamine, N,N'-dimethyl-. Available from: [Link]

-

MDPI. Evaluation of Reactivity (pKa) of Substituted Aromatic Diamines, Monomers for Polyamides Synthesis, via Nuclear Magnetic Resonance, NMR- 1 H. Available from: [Link]

-

ACS Publications. Facile Method for Determination of Amine Speciation in CO2 Capture Solutions. Available from: [Link]

-

Hep Journals. Synthesis of C 1 -symmetric primary-secondary diamines and their application in the enantioselective Henry reaction. Available from: [Link]

-

Wikipedia. Diamine. Available from: [Link]

-

Bryan Research & Engineering, LLC. Analysis of Amine Solutions by Gas Chromatography. Available from: [Link]

-

PubMed. Advancing N,N'-disubstituted diamines in antimalarial drug development: Structure-activity relationships and mechanistic studies. Available from: [Link]

-

SciSpace. Experimental determination of dissociation constants ( p K a ) for N‐(2‐aminoethyl)‐1,3‐propanediamine, 2‐methylpentamethylene diamine, N , N‐dimethyldipropylenetriamine, 3,3'‐ diamino‐N ‐methyldipropyl‐amine, Bis[2‐(N , N‐dimethylamino)ethyl]ether. Available from: [Link]

-

YouTube. 22.3 Synthesis of Amines. Available from: [Link]

-

ACS Publications. The Reaction of Secondary Amines with Formaldehyde. Available from: [Link]

-

ResearchGate. Experimental determination of dissociation constants (pKa) for N‐(2‐aminoethyl)‐1,3‐propanediamine, 2‐methylpentamethylene diamine, N,N‐dimethyldipropylenetriamine, 3,3′‐diamino‐N‐methyldipropyl‐amine, Bis[2‐(N,N‐dimethylamino)ethyl]ether, 2. Available from: [Link]

-

Organic Chemistry Portal. Synthesis of 1,2-diamines. Available from: [Link]

-

Scholaris. Measurement and Prediction of pKa of Linear and Cyclic Amines Using Group-Additivity and Artificial Neural Network (ANN) Models. Available from: [Link]

-

Wikipedia. 1,2-Diaminopropane. Available from: [Link]

-

Wikipedia. N,N′-Dimethyl-1,3-propanediamine. Available from: [Link]

-

MDPI. Mechanistic Exploration of N,N′-Disubstituted Diamines as Promising Chagas Disease Treatments. Available from: [Link]

-

PubMed. Solubility of N, N'-Disuccinimidyl Carbonate and its relevance to polysaccharide functionalization. Available from: [Link]

-

PubMed. Repurposing antiparasitic N,N'-aliphatic diamine derivatives as promising antimycobacterial agents. Available from: [Link]

-

SciSpace. Coordination properties of N,N′-bis(5-methylsalicylidene)-2-hydroxy-1,3-propanediamine with d- and f-electron ions. Available from: [Link]

Sources

- 1. Diamine - Wikipedia [en.wikipedia.org]

- 2. 1,2-Diaminopropane - Wikipedia [en.wikipedia.org]

- 3. 1,2-Propanediamine, N1,N1-diethyl-2-methyl- | Benchchem [benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. nbinno.com [nbinno.com]

- 6. 1,2-Propanediamine, N,N'-dimethyl- | C5H14N2 | CID 547031 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. moorparkcollege.edu [moorparkcollege.edu]

- 8. N,N'-Diisopropylethylenediamine | 4013-94-9 [amp.chemicalbook.com]

- 9. www1.udel.edu [www1.udel.edu]

- 10. Advancing N,N'-disubstituted diamines in antimalarial drug development: Structure-activity relationships and mechanistic studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Repurposing antiparasitic N,N'-aliphatic diamine derivatives as promising antimycobacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. creative-bioarray.com [creative-bioarray.com]

- 13. dergipark.org.tr [dergipark.org.tr]

- 14. pubs.acs.org [pubs.acs.org]

potential applications of N2,N2-dimethyl-1,2-propanediamine in organic synthesis

An In-depth Technical Guide to the Applications of N²,N²-dimethyl-1,2-propanediamine in Organic Synthesis

Abstract

N²,N²-dimethyl-1,2-propanediamine is a substituted diamine featuring both a primary and a tertiary amine on adjacent carbons, a structural motif that imparts significant versatility in organic synthesis. This guide provides an in-depth exploration of its potential applications, drawing on established principles of coordination chemistry and catalysis. We will examine its role as a bidentate ligand in metal-catalyzed cross-coupling reactions, its potential as a precursor to chiral ligands for asymmetric synthesis, and its utility as a functional building block for complex molecules and polymers. This document is intended for researchers, chemists, and drug development professionals seeking to leverage the unique reactivity of this diamine in novel synthetic methodologies.

Introduction: Structural and Chemical Properties

N²,N²-dimethyl-1,2-propanediamine, also known as 1-amino-2-(dimethylamino)propane, is a chiral diamine with the chemical formula C₅H₁₄N₂.[1] Its structure is characterized by a propane backbone with a primary amine at the C1 position and a tertiary dimethylamino group at the C2 position. This arrangement creates a chiral center at the C2 carbon.

Key Physicochemical Properties:

-

Molecular Formula: C₅H₁₄N₂[1]

-

Molar Mass: 102.18 g/mol [1]

-

IUPAC Name: 2-N,2-N-dimethylpropane-1,2-diamine[1]

-

CAS Number: 19764-58-0[1]

-

Key Feature: The presence of two distinct nitrogen environments—a nucleophilic primary amine and a sterically hindered tertiary amine—allows for selective reactivity and coordination.

The ability of the two nitrogen atoms to act as a bidentate ligand, forming stable chelate complexes with metal ions, is fundamental to its application in catalysis.[2]

Caption: Chemical structure of N²,N²-dimethyl-1,2-propanediamine.

Application as a Ligand in Metal-Catalyzed Cross-Coupling Reactions

Substituted 1,2-diamines are a critically important class of ligands in metal-catalyzed reactions, particularly for palladium and nickel.[2][3] Their function is to stabilize the metal center, modulate its electronic properties, and facilitate key steps in the catalytic cycle, such as oxidative addition and reductive elimination. While direct literature for N²,N²-dimethyl-1,2-propanediamine in this context is nascent, its structural analogy to proven ligands suggests high potential.

Rationale in Suzuki-Miyaura Coupling

In Suzuki-Miyaura cross-coupling, which forms carbon-carbon bonds between aryl halides and boronic acids, diamine ligands are known to enhance catalyst activity and stability.[3][4] The N²,N²-dimethyl-1,2-propanediamine ligand can chelate a palladium(II) center, forming a stable precatalyst. The steric bulk provided by the dimethylamino group can promote the reductive elimination step, which is often rate-limiting, thereby increasing the overall reaction turnover.

Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.

Representative Protocol: Suzuki-Miyaura Coupling of 4-Bromotoluene and Phenylboronic Acid

This protocol is a representative example based on established procedures for similar diamine-ligated palladium catalysts.[3]

-

Materials:

-

Palladium(II) acetate (Pd(OAc)₂)

-

N²,N²-dimethyl-1,2-propanediamine

-

4-Bromotoluene (1.0 mmol)

-

Phenylboronic acid (1.2 mmol)

-

Potassium phosphate (K₃PO₄, 2.0 mmol)

-

Anhydrous 1,4-dioxane (5 mL)

-

-

Procedure:

-

To a dry Schlenk flask under an argon atmosphere, add Pd(OAc)₂ (0.01 mmol, 1 mol%) and N²,N²-dimethyl-1,2-propanediamine (0.012 mmol, 1.2 mol%).

-

Add 2 mL of anhydrous 1,4-dioxane and stir the mixture for 15 minutes at room temperature to allow for complex formation.

-

Add 4-bromotoluene, phenylboronic acid, and K₃PO₄ to the flask.

-

Add the remaining 3 mL of 1,4-dioxane.

-

Heat the reaction mixture to 80 °C and stir for 4-12 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield 4-methyl-1,1'-biphenyl.

-

Applications in Asymmetric Catalysis

Chiral 1,2-diamines are privileged ligands in asymmetric catalysis, enabling the synthesis of enantiomerically pure compounds crucial for the pharmaceutical industry.[2][5] The inherent chirality of N²,N²-dimethyl-1,2-propanediamine makes it a valuable precursor for creating catalysts that can control the stereochemical outcome of a reaction.

Principle of Asymmetric Induction

When a chiral ligand like (R)- or (S)-N²,N²-dimethyl-1,2-propanediamine coordinates to a metal center, it creates a chiral environment around the catalytically active site. This chiral pocket preferentially binds one enantiomeric face of the prochiral substrate, leading to the formation of one enantiomer of the product in excess. This principle is fundamental to reactions like asymmetric hydrogenation, epoxidation, and additions to carbonyls.

Caption: Principle of asymmetric induction using a chiral catalyst.

Potential in Asymmetric Hydrogenation